molecular formula C18H13ClF2N2O2 B2410141 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide CAS No. 946316-41-2

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

Cat. No. B2410141
CAS RN: 946316-41-2
M. Wt: 362.76
InChI Key: NXJMRFPGNVUPNZ-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as compound X, is a novel chemical compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with benzothiazolinone acetamide analogs, including chlorophenyl and difluorobenzyl groups, have been synthesized and studied for their spectroscopic and quantum mechanical properties. These compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and promising free energy of electron injection, which could be leveraged in photovoltaic cells. Moreover, their nonlinear optical (NLO) activity and interactions with Cyclooxygenase 1 (COX1) suggest applications in materials science and biochemistry (Mary et al., 2020).

Structural Analysis and Intermolecular Interactions

The structural analysis of compounds with chlorophenyl and difluoromethyl groups has revealed intricate intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to their 3-D structural arrays. These findings are critical for understanding the molecular basis of their functionalities and could inform the design of new materials or pharmaceuticals (Boechat et al., 2011).

Corrosion Inhibition

Derivatives of acetamide, including those with long alkyl side chains, isoxazolidine, and isoxazoline, have been investigated for their corrosion inhibition properties. These compounds have shown promising efficiencies in preventing corrosion of steel in acidic and oil mediums, suggesting potential applications in industrial corrosion protection (Yıldırım & Cetin, 2008).

Herbicidal Activity

Isoxazoline derivatives, including those with difluorobenzyl groups, have been synthesized and evaluated for their herbicidal activity. These compounds have demonstrated potent herbicidal activity against annual weeds and good rice selectivity, indicating their potential as selective herbicides with low environmental and mammalian toxicity (Hwang et al., 2005).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c19-12-6-4-11(5-7-12)17-8-13(23-25-17)9-18(24)22-10-14-15(20)2-1-3-16(14)21/h1-8H,9-10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJMRFPGNVUPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide

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